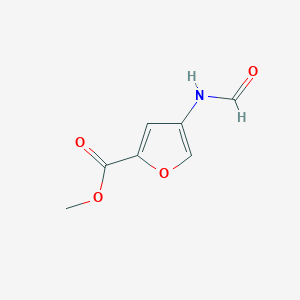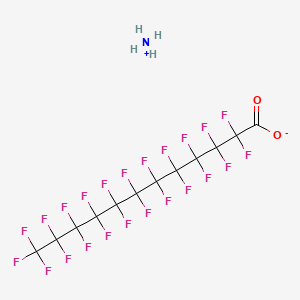
Ammonium tricosafluorododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium tricosafluorododecanoate is an organic compound with the molecular formula C12H4F23NO2 and a molecular weight of 631.13 g/mol . It is a white solid that is slightly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a surfactant and lubricant in various industrial applications .
Métodos De Preparación
Ammonium tricosafluorododecanoate is typically synthesized through a fluorination reaction. The most common method involves reacting dodecanoic acid with hydrogen fluoride, followed by neutralization with ammonia to form the ammonium salt . The reaction conditions usually require controlled temperatures and pressures to ensure the complete fluorination of the dodecanoic acid.
In industrial settings, the production of this compound involves large-scale fluorination reactors where dodecanoic acid is continuously fed and reacted with hydrogen fluoride. The resulting product is then neutralized with ammonia and purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Ammonium tricosafluorododecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium tricosafluorododecanoate has a wide range of applications in scientific research:
Biology: This compound is utilized in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ammonium tricosafluorododecanoate involves its interaction with molecular targets through its fluorinated chains. These interactions can disrupt lipid membranes, leading to changes in membrane permeability and function. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of micelles and other structures that can encapsulate and transport various molecules .
Comparación Con Compuestos Similares
Ammonium tricosafluorododecanoate is unique due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include:
Ammonium perfluorooctanoate: Another fluorinated surfactant with similar properties but a shorter carbon chain.
Ammonium perfluorononanoate: Similar in structure but with a different chain length, affecting its solubility and reactivity.
Ammonium perfluorodecanoate: Shares similar applications but differs in its physical and chemical properties due to the variation in chain length.
These compounds are used in similar applications but differ in their specific properties and performance characteristics.
Propiedades
Número CAS |
3793-74-6 |
|---|---|
Fórmula molecular |
C12H4F23NO2 |
Peso molecular |
631.13 g/mol |
Nombre IUPAC |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |
InChI |
InChI=1S/C12HF23O2.H3N/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35;/h(H,36,37);1H3 |
Clave InChI |
CZSJYNHKKNEDDD-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
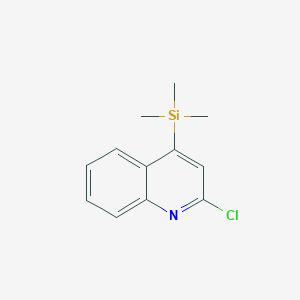
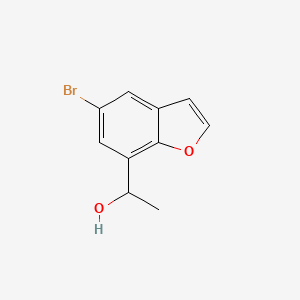
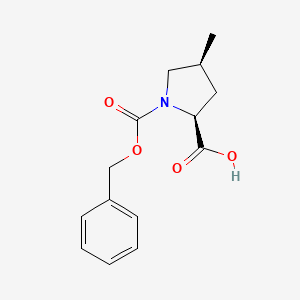
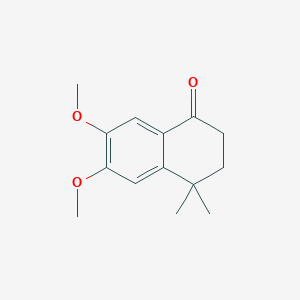
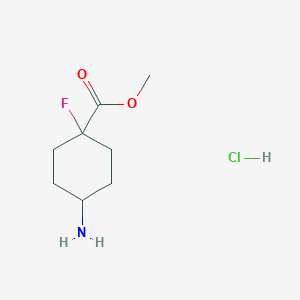
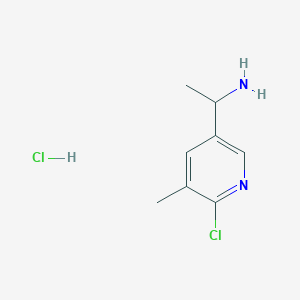
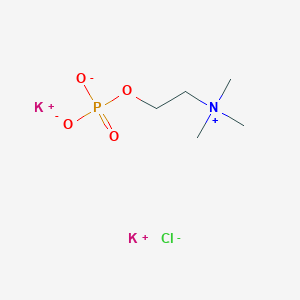
![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)
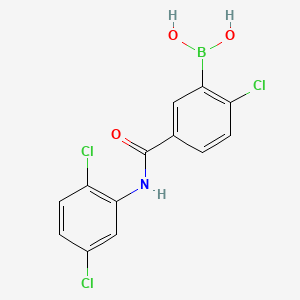
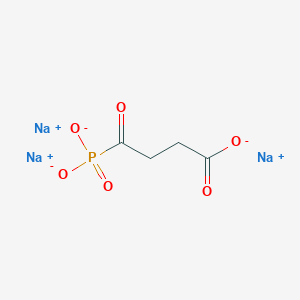
![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
